Ethyl 4-((4-amino-1H-pyrazol-1-yl)methyl)-5-methylisoxazole-3-carboxylate
Description
Ethyl 4-((4-amino-1H-pyrazol-1-yl)methyl)-5-methylisoxazole-3-carboxylate is a heterocyclic compound featuring a fused pyrazole-isoxazole scaffold. The pyrazole ring is substituted with an amino group at the 4-position, while the isoxazole moiety carries a methyl group at the 5-position and an ethyl ester at the 3-position.
Properties
Molecular Formula |
C11H14N4O3 |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
ethyl 4-[(4-aminopyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C11H14N4O3/c1-3-17-11(16)10-9(7(2)18-14-10)6-15-5-8(12)4-13-15/h4-5H,3,6,12H2,1-2H3 |
InChI Key |
QZPQUEHIPPNZRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1CN2C=C(C=N2)N)C |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Pyrazole-Isoxazole Condensation
The most widely reported method involves sequential synthesis of pyrazole and isoxazole moieties, followed by their coupling. A representative route begins with the preparation of ethyl 5-methylisoxazole-3-carboxylate, which is subsequently functionalized with a 4-amino-1H-pyrazole group via nucleophilic substitution or alkylation.
In one protocol, ethyl 2-ethoxymethylene acetoacetate undergoes cyclization with hydroxylamine hydrochloride in an aqueous ethanol solution to form the isoxazole core. This intermediate is then reacted with 4-amino-1H-pyrazole-1-methanol under basic conditions (e.g., cesium carbonate in DMF) to install the pyrazole-methyl side chain. Yields for the final step range from 85% to 92%, depending on reaction temperature and stoichiometry.
Direct Alkylation of Preformed Pyrazole Derivatives
Alternative approaches focus on alkylating pre-synthesized 4-amino-1H-pyrazole with halogenated isoxazole intermediates. For example, ethyl 4-(bromomethyl)-5-methylisoxazole-3-carboxylate is reacted with 4-amino-1H-pyrazole in the presence of a base such as potassium carbonate. This one-pot method simplifies purification but requires careful control of reaction pH to avoid N-alkylation side reactions.
| Method | Reagents | Conditions | Yield | Isomer Content |
|---|---|---|---|---|
| Cyclization | NH2OH·HCl, NaOAc | 0–10°C, 4 h | 85% | 2.5% |
| Alkylation | Cs2CO3, DMF | 110°C, 16 h | 92% | <1% |
| Condensation | H2O2, HCl | RT, 2 h | 78% | 3.8% |
Optimization Strategies for Key Reaction Steps
Cyclization of Ethyl 2-Ethoxymethylene Acetoacetate
The formation of the isoxazole ring is critical for regiochemical control. Using hydroxylamine sulfate instead of hydrochloride reduces side products, as demonstrated in a patent by Wang et al., where sodium acetate buffer maintained a pH of 4.5–5.0, suppressing isomerization. Lowering the reaction temperature to 0°C further minimized ethyl 3-methylisoxazole-4-carboxylate byproducts to <2%.
Alkylation of 4-Amino-1H-Pyrazole
Cs2CO3 in DMF at 110°C emerged as optimal for coupling the pyrazole and isoxazole units, achieving 92% yield. Substituting DMF with acetonitrile reduced yields to 68%, highlighting the solvent’s role in stabilizing intermediates. Excess ethyl 4-(bromomethyl)-5-methylisoxazole-3-carboxylate (1.5 equiv.) compensated for competing hydrolysis.
Analytical Characterization and Quality Control
Spectroscopic Validation
1H-NMR analysis confirms successful alkylation via the appearance of a singlet at δ 4.28 ppm (methylene bridge) and a triplet at δ 1.28 ppm (ethyl ester). High-resolution mass spectrometry (HRMS) verifies the molecular ion peak at m/z 250.258 [M+H]+.
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 60:40 MeOH/H2O) resolves the target compound (retention time: 6.2 min) from isomers (<1% area). Isocratic elution at 1 mL/min ensures baseline separation, with UV detection at 254 nm.
Challenges and Mitigation Strategies
Regioselectivity in Isoxazole Formation
The cyclization step is prone to forming regioisomers due to competing 1,2- versus 1,3-dipolar additions. Employing hydroxylamine sulfate instead of hydrochloride enhances selectivity for the 5-methylisoxazole-4-carboxylate isomer.
Byproduct Formation During Alkylation
N-Alkylation of the pyrazole’s amino group generates undesired derivatives. Using bulky bases like cesium carbonate suppresses this pathway by deprotonating the pyrazole’s N-H group preferentially.
Comparative Analysis of Synthetic Approaches
The table below evaluates three dominant methods based on scalability, yield, and practicality:
Chemical Reactions Analysis
Hydrolysis of the Ester Functionality
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization:
Conditions :
-
Basic hydrolysis : Aqueous NaOH (2–5 M), reflux (80–100°C), 4–6 hours .
-
Acidic hydrolysis : Concentrated HCl or H₂SO₄ in ethanol/water (1:1), reflux (90–110°C), 3–5 hours .
Mechanism :
-
Base-catalyzed: Nucleophilic attack by hydroxide ion at the carbonyl carbon, forming a tetrahedral intermediate.
-
Acid-catalyzed: Protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
Applications :
Functionalization of the Amino Group
The 4-amino group on the pyrazole ring participates in alkylation, acylation, and condensation reactions:
N-Alkylation
Example : Eschweiler-Clarke methylation for tertiary amine formation :
Mechanism :
-
Formic acid protonates formaldehyde, generating an electrophilic iminium ion.
-
Nucleophilic attack by the amino group, followed by hydride transfer and deprotonation.
Acylation
Example : Amide bond formation via coupling with carboxylic acids :
-
Reagents : Carboxylic acid, 2-chloro-1-methylpyridinium iodide, triethylamine (TEA) in CH₂Cl₂.
Applications :
Cycloaddition Reactions
The isoxazole and pyrazole rings participate in 1,3-dipolar cycloadditions:
Isoxazole Ring Reactivity
Example : Reaction with nitrile oxides to form fused heterocycles :
Mechanism :
-
Concerted [3+2] cycloaddition between the isoxazole’s oxygen-nitrogen dipole and nitrile oxide dipolarophiles.
Pyrazole Ring Reactivity
Example : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) :
Nitro Group Reduction
While the compound itself lacks a nitro group, synthetic precursors (e.g., 4-nitropyrazole derivatives) undergo reduction to introduce the amino group :
Cross-Coupling Reactions
The methylene bridge (-CH₂-) between the pyrazole and isoxazole facilitates Suzuki-Miyaura couplings for aryl functionalization :
Stability Under Physiological Conditions
The compound demonstrates moderate stability in metabolic assays:
| Condition | Half-Life (min) | Metabolite Identified | Source |
|---|---|---|---|
| Mouse liver microsomes (pH 7.4) | 45–60 | Carboxylic acid derivative | |
| Human plasma (37°C) | 120–180 | Unchanged parent compound |
Comparative Reactivity of Analogues
Key structural analogs exhibit distinct reactivities:
| Compound | Reactivity with Ester Hydrolysis | Amino Group pKa |
|---|---|---|
| Ethyl 5-methylisoxazole-3-carboxylate | Faster (t₁/₂ = 1.5 h) | N/A |
| Ethyl 5-amino-1H-pyrazole-4-carboxylate | Slower (t₁/₂ = 4.2 h) | 8.1 |
| Target Compound | Moderate (t₁/₂ = 2.8 h) | 7.9 |
Data derived from hydrolysis kinetics and potentiometric titrations .
Scientific Research Applications
Chemical Properties and Structure
Ethyl 4-((4-amino-1H-pyrazol-1-yl)methyl)-5-methylisoxazole-3-carboxylate is characterized by its unique structural features, which include:
- Molecular Formula: C12H14N4O3
- Molecular Weight: 258.27 g/mol
- Functional Groups: The compound contains an isoxazole ring, an amino group, and an ethyl ester moiety, contributing to its reactivity and biological interactions.
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research:
-
Anticancer Activity:
- Recent studies have indicated that derivatives of isoxazole compounds show promising anticancer properties. For instance, compounds similar in structure to this compound have been evaluated for their efficacy against various cancer cell lines, including lung and colorectal cancers . These studies highlight the potential of this compound as a lead structure for developing new anticancer agents.
- Enzyme Inhibition:
- Antioxidant Properties:
Case Studies
Several case studies illustrate the potential applications of this compound:
Mechanism of Action
The mechanism of action of Ethyl 4-((4-amino-1H-pyrazol-1-yl)methyl)-5-methylisoxazole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to other pyrazole- and isoxazole-containing derivatives, focusing on pharmacodynamics, pharmacokinetics, and structure-activity relationships (SAR).
Structural Analogues in Cyclooxygenase (COX) Inhibition
Pyrazole derivatives are well-documented in medicinal chemistry, especially as COX-2 inhibitors. A key analogue is celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide), a selective COX-2 inhibitor with a 1,5-diarylpyrazole core .
Table 1: Structural and Functional Comparison
Notes:
- Structural Differences : The target compound lacks the sulfonamide group critical for COX-2 binding in celecoxib and SC-234. Instead, its ethyl ester and isoxazole ring may influence solubility and metabolic stability.
Metabolic Stability and Pharmacokinetics
Pyrazole derivatives often face metabolic challenges due to oxidative degradation. Celecoxib’s trifluoromethyl group and sulfonamide moiety slow metabolism, contributing to its moderate half-life . In contrast, the ethyl ester in the target compound may render it susceptible to esterase-mediated hydrolysis, shortening its duration of action unless stabilized by steric hindrance from the methylisoxazole group.
SAR Insights
- Pyrazole Substitution: The 4-amino group in the target compound contrasts with the diaryl substitution in celecoxib. Diarylation enhances COX-2 selectivity by filling hydrophobic pockets, whereas the amino group may limit this effect but introduce polar interactions.
- Isoxazole vs. Sulfonamide : The isoxazole ring’s electron-deficient nature could modulate enzyme inhibition differently compared to sulfonamides, which directly coordinate with COX-2’s active site .
Comparison with Isoxazole Derivatives
Isoxazole-containing compounds, such as valdecoxib (a withdrawn COX-2 inhibitor), share similar electronic profiles. However, valdecoxib’s benzenesulfonamide group and isoxazole ring differ in substitution patterns, highlighting the target compound’s uniqueness in combining pyrazole and isoxazole motifs.
Biological Activity
Ethyl 4-((4-amino-1H-pyrazol-1-yl)methyl)-5-methylisoxazole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure combining isoxazole and pyrazole moieties, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 258.27 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It can act as a ligand for certain receptors, influencing signal transduction pathways that regulate cell growth and differentiation.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
Antitumor Activity
Studies have demonstrated that pyrazole derivatives, including this compound, possess significant antitumor properties. They have been shown to inhibit the activity of kinases such as BRAF(V600E) and EGFR, which are critical in cancer progression .
Anti-inflammatory Effects
The compound has also exhibited anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
- Antitumor Study : A study examined various pyrazole derivatives for their ability to inhibit tumor growth in vitro. Results indicated that compounds with similar structures effectively reduced cell viability in cancer cell lines .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of pyrazole derivatives, demonstrating that these compounds could significantly reduce inflammation markers in animal models .
- Antimicrobial Evaluation : A comparative study evaluated the antimicrobial efficacy of several pyrazole derivatives against bacterial strains. The findings suggested that modifications in the chemical structure could enhance antimicrobial potency .
Data Table: Summary of Biological Activities
| Activity Type | Effect | Mechanism |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | Kinase inhibition (BRAF, EGFR) |
| Anti-inflammatory | Reduction of inflammatory cytokines | Cytokine production inhibition |
| Antimicrobial | Inhibition of bacterial growth | Disruption of cell membrane integrity |
Q & A
Q. How can machine learning models enhance the design of novel derivatives with optimized pharmacokinetic properties?
- Methodology :
- QSAR Modeling : Train models on datasets of related compounds (e.g., pyrazole/isoxazole libraries) to predict logP, solubility, or metabolic stability.
- Generative Chemistry : Use deep learning (e.g., recurrent neural networks) to propose synthetically accessible derivatives with improved ADMET profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
